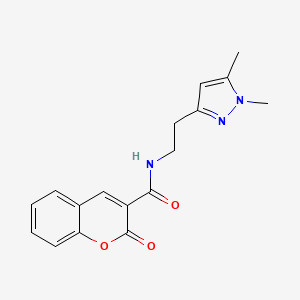

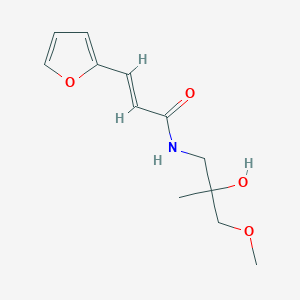

![molecular formula C19H17N3OS B2396774 3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536703-99-8](/img/structure/B2396774.png)

3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of 5H-pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates react with aryl isothiocyanates to form 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which can undergo alkylation at the sulfur atom (Shestakov et al., 2009).

Formation of Pyrimido[5,4-b]indole Derivatives : The reaction of ethyl 3-amino-1H-indole-2-carboxylates with various reactants, such as aryl isothiocyanates and cyanamides, leads to the formation of compounds like 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones (A. Monge et al., 1986).

Synthesis of Indole Derivatives : An efficient approach for synthesizing 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives has been developed, presenting a new alternative synthesis of indole derivatives (Barone & Catalfo, 2017).

Potential Applications in Pharmacology

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Phenyl derivatives containing 4H-pyrimido[5,4-b]indol-4-one system have been synthesized and evaluated for analgesic and anti-inflammatory activities, showing some interesting activities (Santagati et al., 2002).

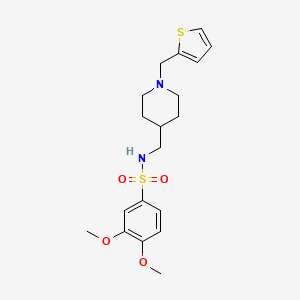

Antitubercular and Antimicrobial Activity : Novel 4H-chromeno[2,3-d]pyrimidin-4-ones exhibit pronounced antitubercular and antimicrobial activities against various bacterial strains and Mycobacterium tuberculosis H37Rv (Kamdar et al., 2011).

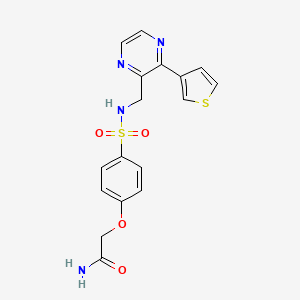

Synthesis of Adenosine Receptor Antagonists : Pyrimido[5,4-b]indole derivatives have been synthesized and evaluated for their affinity towards cloned α1 adrenergic receptors in binding assays. Some compounds showed good affinity and selectivity for the α1D-adrenoceptor subtype (Romeo et al., 2001).

Antiviral Activity : Pyrimido[4,5-b]indole ribonucleosides bearing phenyl or hetaryl groups have been prepared and displayed antiviral activity against Dengue virus (Tichy et al., 2012).

Mechanism of Action

Target of Action

The primary target of the compound 3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is the c-Met receptor . This receptor plays a crucial role in the proliferation and survival of cancer cells .

Mode of Action

The compound interacts with the c-Met receptor, inhibiting its activity . This interaction results in a decrease in the proliferation of cancer cells . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met .

Biochemical Pathways

The compound affects the c-Met signaling pathway , which is involved in cell growth, survival, and migration . By inhibiting the c-Met receptor, the compound disrupts this pathway, leading to a decrease in the proliferation and survival of cancer cells .

Pharmacokinetics

The compound’s potent antiproliferative activity suggests that it may have favorable adme properties that contribute to its bioavailability and efficacy .

Result of Action

The compound’s action results in a significant decrease in the proliferation of cancer cells . Specifically, it has shown moderate to excellent antiproliferative activity against Hela, A549, HepG2, and MCF-7 cell lines . The cytolytic activity of these cells was also markedly inhibited .

properties

IUPAC Name |

3-phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-2-12-24-19-21-16-14-10-6-7-11-15(14)20-17(16)18(23)22(19)13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUSNYNNNVVMIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2396692.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide](/img/structure/B2396697.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2396698.png)

![N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2396700.png)

![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2396705.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide](/img/structure/B2396708.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2396711.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396712.png)